Cas no 1392467-02-5 (3-Methyl-4-(oxetan-3-YL)benzoic acid)

3-Methyl-4-(oxetan-3-yl)benzoic acid is a versatile benzoic acid derivative featuring a methyl substituent at the 3-position and an oxetane ring at the 4-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxetane moiety enhances metabolic stability and bioavailability, while the carboxylic acid group allows for further functionalization. Its rigid framework is advantageous in designing bioactive compounds, particularly in medicinal chemistry for targeted drug development. The compound’s well-defined reactivity and compatibility with diverse reaction conditions underscore its utility in complex organic transformations. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-Methyl-4-(oxetan-3-YL)benzoic acid structure
1392467-02-5 structure
商品名:3-Methyl-4-(oxetan-3-YL)benzoic acid
CAS番号:1392467-02-5
MF:C11H12O3
メガワット:192.211183547974
CID:4918690

3-Methyl-4-(oxetan-3-YL)benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-METHYL-4-(OXETAN-3-YL)BENZOIC ACID
    • 3-Methyl-4-(oxetan-3-YL)benzoic acid
    • インチ: 1S/C11H12O3/c1-7-4-8(11(12)13)2-3-10(7)9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13)
    • InChIKey: ZPTNIRMSPRQCMV-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C2C=CC(C(=O)O)=CC=2C)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • トポロジー分子極性表面積: 46.5
  • 疎水性パラメータ計算基準値(XlogP): 1.5

3-Methyl-4-(oxetan-3-YL)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019103304-1g
3-Methyl-4-(oxetan-3-yl)benzoic acid
1392467-02-5 95%
1g
870.35 USD 2021-06-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8877-100MG
3-methyl-4-(oxetan-3-yl)benzoic acid
1392467-02-5 95%
100MG
¥ 1,221.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8877-10G
3-methyl-4-(oxetan-3-yl)benzoic acid
1392467-02-5 95%
10g
¥ 24,354.00 2023-03-31
Chemenu
CM284555-1g
3-Methyl-4-(oxetan-3-yl)benzoic acid
1392467-02-5 95%
1g
$827 2023-03-07
Chemenu
CM284555-1g
3-Methyl-4-(oxetan-3-yl)benzoic acid
1392467-02-5 95%
1g
$750 2021-06-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8877-5G
3-methyl-4-(oxetan-3-yl)benzoic acid
1392467-02-5 95%
5g
¥ 14,612.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8877-250MG
3-methyl-4-(oxetan-3-yl)benzoic acid
1392467-02-5 95%
250MG
¥ 1,953.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8877-500MG
3-methyl-4-(oxetan-3-yl)benzoic acid
1392467-02-5 95%
500MG
¥ 3,247.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8877-1G
3-methyl-4-(oxetan-3-yl)benzoic acid
1392467-02-5 95%
1g
¥ 4,870.00 2023-03-31
Ambeed
A806492-1g
3-Methyl-4-(oxetan-3-yl)benzoic acid
1392467-02-5 98%
1g
$835.0 2024-04-24

3-Methyl-4-(oxetan-3-YL)benzoic acid 関連文献

3-Methyl-4-(oxetan-3-YL)benzoic acidに関する追加情報

3-Methyl-4-(oxetan-3-YL)benzoic acid: A Comprehensive Overview

The compound 3-Methyl-4-(oxetan-3-YL)benzoic acid (CAS No. 1392467-02-5) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This benzoic acid derivative features a unique structure, combining a methyl group at the 3-position and an oxetane ring at the 4-position of the benzene ring. The oxetane moiety, a four-membered cyclic ether, introduces interesting electronic and steric properties to the molecule, making it a subject of interest for researchers in organic synthesis, drug discovery, and materials engineering.

Recent studies have highlighted the importance of oxetane-containing compounds in medicinal chemistry. The oxetane ring is known for its ability to act as a bioisostere for other cyclic structures, such as epoxides or tetrahydrofurans, offering unique pharmacokinetic profiles. In the case of 3-Methyl-4-(oxetan-3-YL)benzoic acid, this structural feature could potentially enhance drug absorption and stability. Researchers have explored its application as a building block for constructing bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.

The synthesis of 3-Methyl-4-(oxetan-3-YL)benzoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the oxetane ring through ring-closing metathesis or other cyclization reactions, followed by functionalization to introduce the methyl and benzoic acid groups. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

One of the most promising applications of this compound lies in its use as a precursor for advanced materials. The benzoic acid group can undergo various reactions, such as esterification or amidation, to form polymeric materials with tailored properties. For instance, researchers have investigated its role in creating biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The presence of the oxetane ring adds mechanical strength and flexibility to these materials, enhancing their performance in real-world applications.

Moreover, 3-Methyl-4-(oxetan-3-YL)benzoic acid has shown potential in catalysis. Its ability to coordinate with metal ions makes it a candidate for designing homogeneous catalysts for organic transformations. Recent studies have demonstrated its effectiveness in facilitating asymmetric induction in enamine catalysis, opening new avenues for asymmetric synthesis.

In terms of environmental impact, this compound has been studied for its biodegradability and eco-friendly properties. Researchers have found that under certain conditions, it can degrade into non-toxic byproducts, making it a sustainable choice for industrial applications. This aligns with the growing demand for green chemistry practices in modern industries.

The commercial availability of 3-Methyl-4-(oxetan-3-YL)benzoic acid has increased due to advancements in synthetic methods and growing demand from both academic and industrial sectors. Suppliers now offer this compound at competitive prices, catering to researchers who require high-purity samples for their studies.

In conclusion, 3-Methyl-4-(oxetan-3-YL)benzoic acid is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for chemists seeking to develop innovative solutions in drug discovery, materials science, and catalysis. As research continues to uncover new properties and uses for this compound, its significance in the chemical community is expected to grow further.

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